4-(4-Hydroxyphenyl)cyclohexanone
Overview
Description
4-(4-Hydroxyphenyl)cyclohexanone is an organic compound with the molecular formula C12H14O2. It is characterized by a cyclohexanone ring substituted with a hydroxyphenyl group at the fourth position. This compound is a white to almost white crystalline solid and is known for its applications in various fields, including chemistry and pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of p-nitrophenol with cyclohexanone. Initially, p-nitrophenol is reacted with an alkaline solution to form sodium p-nitrophenol. This intermediate then undergoes a condensation reaction with cyclohexanone under basic conditions to yield this compound[][2].
Hydroxylation Reaction: Another method involves the hydroxylation of cyclohexanone using a strong base such as sodium hydroxide in the presence of a suitable catalyst[][2].
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to minimize by-products and maximize efficiency[2][2].
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Substitution: The hydroxy group can participate in various substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products:
Oxidation: Quinones and other oxidized products.
Reduction: Alcohol derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
4-(4-Hydroxyphenyl)cyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)cyclohexanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, further modulating biological pathways .
Comparison with Similar Compounds
4-Phenylcyclohexanone: Similar in structure but lacks the hydroxy group, leading to different chemical reactivity and applications.
4-(4-Methoxyphenyl)cyclohexanone: Contains a methoxy group instead of a hydroxy group, affecting its solubility and reactivity.
4-(4-Aminophenyl)cyclohexanone:
Uniqueness: 4-(4-Hydroxyphenyl)cyclohexanone is unique due to the presence of both a hydroxy group and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,13H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJYPZJZQIHNGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404724 | |
Record name | 4-(4-Hydroxyphenyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105640-07-1 | |
Record name | 4-(4′-Hydroxyphenyl)cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105640-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Hydroxyphenyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanone, 4-(4-hydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-(4-hydroxyphenyl)cyclohexanone be used as a building block for more complex molecules?
A: Yes, this compound can be utilized as a precursor for synthesizing spirocyclic nitroxide compounds with potential applications in materials science. [] For instance, it can react with aryl hydroxylaminoalkyl ketones in the presence of ammonia to yield spirofused derivatives of 2,5-dihydroimidazole. [] These derivatives can be further modified through oxidation and acylation to introduce mesogenic fragments, potentially leading to liquid crystal materials. []
Q2: Are there efficient synthetic methods to obtain this compound?
A: Yes, this compound can be synthesized through the catalytic hydrogenation of bisphenol A. [] This reaction can be carried out using a palladium/alkali metal catalyst supported on a carrier in a suitable solvent. [] Importantly, this method offers high selectivity and yield, making it a practical route for obtaining the desired compound. []
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